molecular formula C9H10BrN3O2S B8608267 Ethyl-[(4-bromopyridin-2-yl)carbamothioyl]carbamate

Ethyl-[(4-bromopyridin-2-yl)carbamothioyl]carbamate

Cat. No. B8608267
M. Wt: 304.17 g/mol
InChI Key: JDMSSSKVEUKGFT-UHFFFAOYSA-N
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Patent
US08349824B2

Procedure details

A mixture of hydroxylamine hydrochloride (20.7 g, 298 mmol) and N-ethyldiisopropylamine (23.1 g, 31.2 ml, 179 mmol) in ethanol (380 ml) is stirred for a few minutes at 25° C. The mixture is then added to 1-ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea (18.13 g, 59.6 mmol) and the resulting mixture is refluxed for 1 day. The solvent is evaporated to dryness and the residue triturated for 10 minutes with water (100 ml). The solid is collected by filtration, washed with water and dried affording 7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (10 g, 78.8%) as a light yellow solid. mp.: 190-2° C. MS: m/z=212.9, 215.0 (M+H+).
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
31.2 mL
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
18.13 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.NO.C([N:6](C(C)C)C(C)C)C.C(OC([NH:18][C:19]([NH:21][C:22]1[CH:27]=[C:26]([Br:28])[CH:25]=[CH:24][N:23]=1)=S)=O)C>C(O)C>[Br:28][C:26]1[CH:25]=[CH:24][N:23]2[N:6]=[C:19]([NH2:18])[N:21]=[C:22]2[CH:27]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20.7 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
31.2 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
380 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
18.13 g
Type
reactant
Smiles
C(C)OC(=O)NC(=S)NC1=NC=CC(=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
is stirred for a few minutes at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is refluxed for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue triturated for 10 minutes with water (100 ml)
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)N=C(N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 78.8%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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